Cas no 423747-09-5 ((2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one)

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is a fluorinated chalcone derivative featuring an α,β-unsaturated ketone scaffold with an ortho-hydroxyphenylamino substituent. This compound exhibits structural versatility, making it valuable in medicinal chemistry and organic synthesis. The presence of the 4-fluorophenyl group enhances stability and influences electronic properties, while the intramolecular hydrogen bonding potential from the 2-hydroxyphenylamino moiety may improve solubility and binding affinity. Its conjugated system allows for applications in photophysical studies or as an intermediate in heterocyclic synthesis. The compound’s well-defined stereochemistry (E-configuration) ensures reproducibility in research applications, particularly in the development of bioactive molecules or functional materials.
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one structure
423747-09-5 structure
Product Name:(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
CAS No:423747-09-5
MF:
MW:
CID:4651244
Update Time:2025-10-21

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one Pricemore >>

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Key Organics Ltd
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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Additional information on (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one

Comprehensive Overview of (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one (CAS No. 423747-09-5)

The compound (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one, identified by its CAS No. 423747-09-5, is a fluorinated organic molecule with a unique structural framework. This enone derivative features a conjugated system with a 4-fluorophenyl group and a 2-hydroxyphenylamino substituent, making it a subject of interest in medicinal chemistry and material science. Its E-configuration (trans) at the double bond is critical for its biological activity and stability, which has been explored in recent research.

In the context of current scientific trends, this compound aligns with the growing demand for fluorinated bioactive molecules. Fluorination is a key strategy in drug design, as it enhances metabolic stability and binding affinity. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents, given the presence of both hydrogen-bond donors (hydroxyl group) and acceptors (carbonyl and amino groups). Questions like "How does fluorination affect drug bioavailability?" or "What are the applications of enone derivatives in pharmaceuticals?" are frequently searched, reflecting its relevance.

The synthesis of CAS No. 423747-09-5 typically involves a Claisen-Schmidt condensation between a fluorinated acetophenone and an ortho-hydroxy-substituted benzaldehyde, followed by aminolysis. Its spectroscopic properties (e.g., NMR, IR) are well-documented, aiding in purity verification. Notably, the hydroxyphenylamino moiety may contribute to metal chelation, a feature explored in catalysis and sensor development. Such applications are trending in green chemistry forums.

From a commercial perspective, this compound is listed in chemical catalogs as a building block for heterocyclic synthesis. Its chiral centers (if resolved) could be valuable for asymmetric catalysis, a hot topic in sustainable synthesis. Environmental concerns have also driven searches for "biodegradable fluorochemicals," though this molecule’s ecological impact requires further study. Regulatory compliance (e.g., REACH) is essential for its use in the EU market.

In summary, (2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one (423747-09-5) bridges multiple disciplines. Its structural versatility and pharmacophore potential make it a candidate for answering modern challenges in drug discovery and functional materials. Future research may focus on its structure-activity relationships (SAR) or nanomaterial integration, areas with high search volume in academic databases.

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